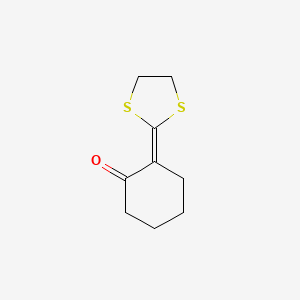

2-(1,3-Dithiolan-2-ylidene)cyclohexanone

Description

Contextualization within Organic Sulfur Chemistry

Initially developed as robust protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under both acidic and basic conditions, their role has expanded dramatically. organic-chemistry.orgwikipedia.org The most significant conceptual advance was the development of "umpolung" or polarity inversion. wikipedia.org While the carbonyl carbon of an aldehyde is electrophilic, the corresponding carbon in its 1,3-dithiane (B146892) derivative can be deprotonated to become a potent nucleophile. wikipedia.org This strategy, famously exploited in the Corey-Seebach reaction, allows for the formation of carbon-carbon bonds that would otherwise be synthetically challenging. The 1,3-dithiolane (B1216140) ring system in 2-(1,3-Dithiolan-2-ylidene)cyclohexanone is a direct descendant of this chemical lineage, hinting at a rich potential for varied reactivity. wikipedia.org

Significance of Ketene (B1206846) Dithioacetal Motifs in Contemporary Organic Synthesis

The ketene dithioacetal moiety, C=C(SR)₂, is the central functional group of this compound. Far from being merely a protected carbonyl, this group is a highly versatile and reactive intermediate in its own right. researchgate.netrsc.org Extensive research has established ketene dithioacetals as powerful building blocks for constructing a wide array of molecular architectures, especially heterocyclic compounds. nih.govtandfonline.com

Their utility stems from the electronic nature of the group. The sulfur atoms can stabilize an adjacent negative charge, while the carbon-carbon double bond can act as a nucleophile or participate in cycloaddition reactions. This dual reactivity allows them to react with a wide range of electrophiles and nucleophiles, leading to the synthesis of complex molecules. researchgate.net They are frequently employed in the preparation of pyrans, pyrroles, thiophenes, pyrazoles, pyridines, and pyrimidines, which are common scaffolds in pharmaceuticals and agrochemicals. researchgate.netnih.gov The functionalization of ketene dithioacetals continues to be an active area of research, providing new tools for the development of novel synthetic intermediates. nih.gov

Overview of Research Trajectories for Cyclic Ketene Dithioacetals

Cyclic ketene dithioacetals, such as the one embodied in the title compound, represent a specific subclass with distinct properties. The cyclic nature of the dithioacetal can influence the reactivity and stereochemistry of reactions. Research in this area often focuses on several key trajectories:

Synthesis of Heterocycles: A primary research thrust is the use of cyclic ketene dithioacetals as synthons for annulated heterocyclic systems. By reacting with bifunctional reagents, the ketene dithioacetal can serve as a three-carbon building block, leading to the formation of fused ring systems. tandfonline.comacs.org

Materials Science: The electronic properties of sulfur-rich compounds make them attractive for materials science applications. Certain 2-ylidene-1,3-dithiole derivatives have been investigated for creating materials for optical data storage and as UV-protective coatings, owing to their stability and absorption characteristics. researchgate.net

Medicinal Chemistry: The 1,3-dithiolane ring is a structural fragment in some biologically active compounds. Research into derivatives, such as those containing triazole moieties, has been pursued to discover new fungicidal and insecticidal agents. researchgate.net

Polymer Chemistry: While less explored for dithioacetals, the oxygen analogues, cyclic ketene acetals, are well-known for their ability to undergo radical ring-opening polymerization (rROP). chemrxiv.orgchemrxiv.orgresearchgate.net This process allows for the creation of biodegradable polyesters. rsc.orgrsc.org By analogy, the investigation of rROP for cyclic ketene dithioacetals could represent a future research trajectory for creating novel sulfur-containing polymers with unique properties.

Scope and Objectives of the Research Compendium

Direct research literature focusing exclusively on this compound is sparse. Therefore, this compendium will construct a detailed and scientifically grounded profile of the compound through a comprehensive analysis of its core components. The primary objectives are:

To establish the chemical context of the title compound within the broader fields of organic sulfur chemistry and ketene dithioacetal chemistry.

To infer its likely synthetic routes and chemical reactivity based on established principles and reactions of analogous structures.

To highlight potential research avenues and applications for the molecule, drawing parallels from related compound classes.

By focusing on the fundamental chemistry of the cyclohexanone (B45756), 1,3-dithiolane, and ketene dithioacetal motifs, this article serves as a foundational reference for researchers interested in the synthesis and potential utility of this and related compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50590-74-4 |

|---|---|

Molecular Formula |

C9H12OS2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

2-(1,3-dithiolan-2-ylidene)cyclohexan-1-one |

InChI |

InChI=1S/C9H12OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H2 |

InChI Key |

MISXBSXTXGFHJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(=C2SCCS2)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 1,3 Dithiolan 2 Ylidene Cyclohexanone

Direct Synthesis Routes via Cyclohexanone (B45756) Precursors

Direct synthetic strategies predominantly utilize cyclohexanone as the foundational starting material. These methods focus on the construction of the 1,3-dithiolane (B1216140) ring directly onto the cyclohexanone framework through reactions that form the key carbon-sulfur bonds in a controlled manner.

Multi-component Reactions for 1,3-Dithiolane Ring Formation

One of the most efficient methods for constructing the 2-(1,3-dithiolan-2-ylidene)cyclohexanone scaffold is through a one-pot, multi-component reaction. This approach involves the simultaneous reaction of an active methylene (B1212753) compound (cyclohexanone), carbon disulfide, and a suitable dihaloalkane. researchgate.net This strategy is highly atom-economical and simplifies the synthetic process by avoiding the isolation of intermediates. The reaction sequence is initiated by the deprotonation of the active methylene group adjacent to the carbonyl in cyclohexanone, followed by nucleophilic attack on carbon disulfide, and subsequent ring closure with a dihaloalkane. researchgate.netresearchgate.net

Utilization of Carbon Disulfide and Dihaloalkanes in Synthetic Pathways

A well-established and direct pathway to this compound involves the reaction of cyclohexanone with carbon disulfide in the presence of a base, followed by alkylation with a 1,2-dihaloalkane such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909). researchgate.net The mechanism proceeds through the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the carbon atom of carbon disulfide to generate a 1,1-dithiolate intermediate. This dithiolate is then bis-alkylated by the 1,2-dihaloalkane, leading to the cyclization and formation of the 1,3-dithiolane ring. researchgate.net A similar, well-documented synthesis using cyclohexane-1,3-dione, carbon disulfide, and diiodomethane (B129776) yields the analogous 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, highlighting the robustness of this methodology with active methylene compounds. nih.gov

| Reactant 1 (Active Methylene) | Reactant 2 | Reactant 3 (Dihaloalkane) | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Cyclohexanone | Carbon Disulfide | 1,2-dichloroethane | Sodium Ethoxide | Ethanol | Data not specified |

| Cyclohexane-1,3-dione | Carbon Disulfide | Diiodomethane | Potassium Carbonate | DMF | 81% |

| Malononitrile | Carbon Disulfide | 1,2-dichloroalkanes | Sodium Ethoxide | Not specified | Not specified |

Electrogenerated Base-Promoted Synthetic Strategies

Electrogenerated bases (EGBs) offer an alternative method for promoting the synthesis of ketene (B1206846) dithioacetals. In this approach, a base is generated in situ through the electrochemical reduction of a probase. This EGB then deprotonates the active methylene compound, initiating the reaction sequence with carbon disulfide. For instance, an electrogenerated cyanomethyl base, formed from the reduction of acetonitrile, can facilitate reactions between an arylacetonitrile, carbon disulfide, and a dihaloalkane like 1,2-dibromoethane to form 2-(1,3-dithiol-2-ylidene)-2-arylacetonitrile. researchgate.net This technique avoids the use of strong, corrosive chemical bases and allows for precise control over the reaction conditions through applied potential. researchgate.net While a specific application for cyclohexanone is not detailed, the principle is directly applicable to any sufficiently acidic active methylene compound.

Indirect Synthetic Pathways through Functional Group Transformations

Indirect routes to this compound involve the synthesis of a related ketene dithioacetal precursor, which is then chemically modified to yield the target structure. These pathways offer strategic advantages when direct routes are inefficient or when complex, substituted analogs are desired.

Derivatization from Related Ketene Dithioacetals

Ketene dithioacetals are recognized as versatile and stable intermediates in organic synthesis, allowing for a wide range of chemical transformations. researchgate.netrsc.org Their stability permits functional group manipulations on other parts of the molecule without disturbing the dithioacetal moiety. For example, a pre-formed ketene dithioacetal can undergo various reactions such as oxidation, sulfenylation, or C-H bond functionalization to introduce new substituents. rsc.orgacs.orgnih.gov The this compound structure can therefore be accessed by synthesizing a precursor with a functional group on the cyclohexanone ring that is later transformed, or by modifying a simpler acyclic ketene dithioacetal to build the cyclohexanone ring.

Annulation Reactions for Complex Structures incorporating the Dithiolane-Ylidene Motif

The dithiolane-ylidene motif can serve as a building block in annulation reactions to construct more complex polycyclic or spirocyclic systems. nih.govrsc.org In these reactions, the ketene dithioacetal acts as a synthon, participating in cyclization cascades to form new rings. For instance, base-mediated [3+3] cyclization reactions between ketones and α-aroyl ketene dithioacetals have been developed to synthesize substituted phenols. rsc.org Although these examples result in aromatic systems, they demonstrate the principle of using the ketene dithioacetal framework as a reactive component in ring-forming reactions. The exocyclic double bond and the sulfur atoms of the dithiolane ring can influence the stereochemistry and regioselectivity of these annulations, providing a pathway to structurally diverse molecules built upon the this compound core. nih.govrsc.org

Green Chemistry Principles and Sustainable Synthesis Considerations

Solvent-Free and Catalytic Approaches

Traditional organic syntheses often rely on large quantities of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health and safety risks. Green chemistry promotes the reduction or elimination of these solvents. Furthermore, the use of catalysts is paramount; they can increase reaction rates, allow for milder reaction conditions (e.g., lower temperatures and pressures), and can often be recycled and reused, thus minimizing waste. mlsu.ac.in

While specific research on solvent-free catalytic synthesis of this compound is specialized, the principles can be applied from extensive research on the formation of the core 1,3-dithiolane structure. The thioacetalization of carbonyl compounds is a fundamental step in this synthesis, and several green catalytic methods have been developed for this transformation.

Yttrium triflate (Y(OTf)₃) has emerged as a highly efficient, water-tolerant, and reusable Lewis acid catalyst for the protection of carbonyl compounds as dithiolanes. organic-chemistry.org Studies have shown that Y(OTf)₃ can effectively catalyze the reaction between a carbonyl compound, such as cyclohexanone, and 1,2-ethanedithiol (B43112) at room temperature, often requiring only a small catalytic amount (e.g., 5 mol%). organic-chemistry.org This method can proceed under solvent-free conditions or in environmentally benign solvents, offering high yields and chemoselectivity. organic-chemistry.org The catalyst can be recovered and reused multiple times without a significant drop in activity, adding to the sustainability of the process. organic-chemistry.org

Other catalysts have also been successfully employed for similar transformations under green conditions. These include solid-supported acids like perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) and tungstophosphoric acid, which facilitate dithioacetalization in the absence of any solvent at room temperature. These heterogeneous catalysts simplify the work-up procedure, as they can be easily removed from the reaction mixture by simple filtration.

The following table summarizes various catalytic approaches applicable to the formation of the dithiolane ring, a key structural feature of the target compound.

Interactive Data Table: Catalytic Approaches for Dithiolane Synthesis

| Catalyst | Reactants Example | Conditions | Yield (%) | Reference |

| Yttrium triflate (Y(OTf)₃) | Aldehydes/Ketones + 1,2-Ethanedithiol | 5 mol% catalyst, Room Temp, Solvent-free | 90-98% | organic-chemistry.org |

| Perchloric acid on Silica Gel (HClO₄-SiO₂) | Aldehydes/Ketones + 1,2-Ethanedithiol | Catalytic amount, Room Temp, Solvent-free | 90-98% | |

| Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Aldehydes/Ketones + 1,2-Ethanedithiol | Catalytic amount, Solvent-free | Excellent | |

| Iodine (I₂) | Aldehydes/Ketones + 1,2-Ethanedithiol | 10 mol% catalyst, CH₂Cl₂, Room Temp | 85-96% | |

| Praseodymium triflate (Pr(OTf)₃) | Aldehydes + 1,3-Propanedithiol (B87085) | 1 mol% catalyst, Room Temp, Solvent-free | 91-97% |

These examples demonstrate that the principles of catalytic and solvent-free synthesis are well-established for key steps in the formation of this compound, providing a clear path toward more sustainable manufacturing protocols.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation, expressed as a percentage. jocpr.comlibretexts.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. nih.gov

The synthesis of this compound can be achieved through various routes. A common method involves the reaction of cyclohexanone with carbon disulfide in the presence of a base, followed by alkylation with an electrophile such as 1,2-dibromoethane.

To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.

Interactive Data Table: Atom Economy Calculation

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| Cyclohexanone | C₆H₁₀O | 98.14 |

| Carbon Disulfide | CS₂ | 76.14 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 |

| Total Reactant Mass | 362.14 | |

| Product | ||

| This compound | C₉H₁₂OS₂ | 200.33 |

The atom economy is calculated using the following formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (200.33 / 362.14) x 100 ≈ 55.3%

This calculation reveals that, even if the reaction proceeds with a 100% chemical yield, only 55.3% of the mass of the reactant atoms is incorporated into the final desired product. The remaining 44.7% is converted into byproducts (in this case, hydrogen bromide), which must be managed as waste.

It is important to distinguish atom economy from reaction yield. Reaction yield measures the amount of product obtained compared to the theoretical maximum, while atom economy assesses the efficiency of the reaction's design in utilizing reactant atoms. rsc.org A truly efficient and "green" process must have both a high atom economy and a high reaction yield. researchgate.net Synthetic strategies that involve addition or rearrangement reactions are inherently more atom-economical than those involving substitution or elimination reactions, which generate stoichiometric byproducts. jocpr.com Therefore, developing alternative synthetic routes with higher intrinsic atom economy remains a key goal for the sustainable production of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 1,3 Dithiolan 2 Ylidene Cyclohexanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 2-(1,3-Dithiolan-2-ylidene)cyclohexanone. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals. For clarity, the following standard IUPAC numbering is used:

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The cyclohexanone (B45756) ring protons are expected to show complex splitting patterns due to proton-proton coupling, while the dithiolane ring protons may appear as singlets or simple multiplets depending on their magnetic equivalence.

The protons on the cyclohexanone ring alpha to the carbonyl (C-6) and the exocyclic double bond (C-3) are anticipated to be the most deshielded of the saturated ring protons. Protons on the dithiolane ring (C-4' and C-5') are also deshielded due to the electronegativity of the adjacent sulfur atoms. Based on data from analogous structures, the predicted chemical shifts and multiplicities are detailed below. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on spectral analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (2H) | ~2.6 - 2.8 | t (triplet) | ~6.5 |

| H-4 (2H) | ~1.7 - 1.9 | p (pentet) | ~6.5 |

| H-5 (2H) | ~1.7 - 1.9 | p (pentet) | ~6.5 |

| H-6 (2H) | ~2.5 - 2.7 | t (triplet) | ~6.5 |

| H-4', H-5' (4H) | ~3.3 - 3.5 | s (singlet) | N/A |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (e.g., C=O, C=C, CH₂). The spectrum for this compound is expected to show eight distinct signals.

The carbonyl carbon (C-1) is the most deshielded, appearing far downfield. libretexts.org The carbons of the exocyclic double bond (C-2 and C-2') are also significantly deshielded, with the carbon atom bonded to the two sulfur atoms (C-2') appearing at a particularly low field. nih.gov The four methylene (B1212753) carbons of the cyclohexanone ring and the two equivalent methylene carbons of the dithiolane ring appear in the upfield region. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on spectral analysis of similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~198 |

| C-2' (S-C-S) | ~180 - 190 |

| C-2 (C=C) | ~115 - 125 |

| C-4', C-5' (S-CH₂) | ~39 - 42 |

| C-6 (CH₂) | ~37 - 40 |

| C-3 (CH₂) | ~30 - 33 |

| C-4 (CH₂) | ~22 - 25 |

| C-5 (CH₂) | ~20 - 23 |

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show a clear correlation pathway along the cyclohexanone ring: H-3 would couple to H-4, H-4 to H-5, and H-5 to H-6. The protons on the dithiolane ring (H-4' and H-5') would likely not show COSY correlations if they are chemically equivalent and appear as a singlet.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-3 with C-3, H-4 with C-4, etc., and the dithiolane protons with C-4'/C-5').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular framework. Key expected correlations include:

The protons at H-3 showing correlations to the olefinic carbons C-2 and C-2', as well as to C-4 and C-5.

The protons at H-6 showing correlations to the carbonyl carbon C-1 and the olefinic carbon C-2, as well as C-5.

The dithiolane protons (H-4'/H-5') showing correlations to the key quaternary carbon C-2' and the olefinic carbon C-2, confirming the connection between the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The key functional groups in this compound are the ketone (C=O) and the carbon-carbon double bond (C=C) of the ketene (B1206846) dithioacetal.

The carbonyl group's stretching frequency is sensitive to its environment. In a standard cyclohexanone, the C=O stretch appears around 1715 cm⁻¹. nist.gov However, conjugation with the adjacent C=C double bond in the target molecule is expected to lower this frequency significantly, likely into the 1670-1690 cm⁻¹ range. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Stretching | C-H (sp³) | 2850 - 3000 | Medium |

| Stretching | C=O (conjugated ketone) | 1670 - 1690 | Strong |

| Stretching | C=C (alkene) | 1600 - 1650 | Medium-Weak |

| Stretching | C-S | 600 - 800 | Weak |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₁₀OS₂, giving it a monoisotopic mass of approximately 186.01 Da.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺·) with an m/z value of 186. This ion is expected to be reasonably abundant. The subsequent fragmentation can provide structural clues. miamioh.edu Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For this specific structure, likely fragmentation patterns include:

Loss of CO: Cleavage of the carbonyl group would lead to a fragment ion at m/z 158.

Cleavage of the Dithiolane Ring: Fragmentation of the five-membered ring could occur, for instance, through the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) to give a fragment at m/z 158, or loss of a thioformaldehyde (B1214467) radical (·CH₂S, 46 Da) to yield a fragment at m/z 140.

Cyclohexanone Ring Fragmentation: The cyclohexanone ring can undergo characteristic cleavages, such as a retro-Diels-Alder reaction or other ring-opening mechanisms, leading to fragments at m/z values such as 55. miamioh.edu

X-ray Crystallography for Solid-State Molecular Architecture

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, the solid-state architecture can be predicted based on analyses of closely related compounds. nih.govnih.gov

Crystal System, Space Group, and Unit Cell Parameters

A crystallographic study of this compound has not been reported. Consequently, information regarding its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) remains undetermined.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Without experimental single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsional angles for this compound cannot be provided. Computational chemistry could offer theoretical predictions, but experimentally determined values are required for a definitive analysis.

Conformational Analysis of Cyclohexanone and Dithiolane Rings

The conformation of the cyclohexanone and dithiolane rings in this specific compound has not been experimentally verified. While cyclohexanone rings typically adopt chair, boat, or twist-boat conformations, and dithiolane rings often exhibit envelope or twist conformations, the specific puckering parameters and the dihedral angle between the two rings in this compound are unknown.

Supramolecular Interactions and Crystal Packing Motifs (e.g., C-H···S, S···O contacts)

An analysis of the supramolecular architecture, including potential hydrogen bonds (such as C-H···S or C-H···O) and other non-covalent interactions that dictate the crystal packing, is contingent on the determination of its crystal structure. As this is not available, no discussion of its crystal packing motifs is possible.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires the input of a solved crystal structure. Due to the absence of crystallographic data for this compound, a Hirshfeld surface analysis and the corresponding fingerprint plots, which detail the nature and prevalence of intermolecular contacts, cannot be generated.

Reactivity Profiles and Mechanistic Investigations of 2 1,3 Dithiolan 2 Ylidene Cyclohexanone

Electrophilic and Nucleophilic Reactivity at the Dithiolane-Ylidene Moiety

The dithiolane-ylidene moiety in 2-(1,3-dithiolan-2-ylidene)cyclohexanone possesses a dual reactivity profile. The exocyclic carbon-carbon double bond is electron-rich due to the presence of the two sulfur atoms, making it susceptible to attack by electrophiles. Conversely, the carbon atom of the dithiolane ring is also an electrophilic center, capable of reacting with nucleophiles.

Electrophilic Attack: The electron-rich nature of the exocyclic double bond facilitates electrophilic addition reactions. Protons, halogens, and other electrophilic reagents can add across this double bond. For instance, in the presence of a strong acid, the double bond can be protonated to form a stabilized carbocation, which can then be trapped by a nucleophile.

Nucleophilic Attack: The carbon atom at the 2-position of the dithiolane ring is an electrophilic center. This allows for nucleophilic attack, often leading to ring-opening or substitution reactions. Furthermore, the presence of the electron-withdrawing cyclohexanone (B45756) ring enhances the electrophilicity of the β-carbon of the α,β-unsaturated system, making it susceptible to nucleophilic conjugate addition (Michael addition). This type of reaction is a powerful tool for carbon-carbon bond formation. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated.

| Reaction Type | Reagent | Product Type | Mechanism |

| Electrophilic Addition | HBr | Bromo-dithiolane cyclohexane (B81311) | Protonation of the exocyclic double bond followed by bromide attack |

| Nucleophilic Conjugate Addition | Grignard Reagent (RMgX) | 3-alkyl-2-(1,3-dithiolan-2-yl)cyclohexanone | 1,4-addition of the Grignard reagent to the α,β-unsaturated ketone |

| Nucleophilic Acyl Substitution | Hydride (e.g., NaBH4) | 2-(1,3-dithiolan-2-ylidene)cyclohexanol | 1,2-addition to the carbonyl group |

Cycloaddition Reactions and Annulation Pathways

The electron-rich double bond of this compound can participate in various cycloaddition reactions, serving as a two-carbon component. These reactions are valuable for the construction of cyclic and polycyclic systems.

One of the notable annulation pathways is the [3+3] cycloaromatization reaction. In this process, the ketene (B1206846) dithioacetal acts as a 1,3-dielectrophilic partner, reacting with a 1,3-dianionic species derived from a ketone to construct a six-membered ring. rsc.org For instance, the reaction of a cyclic ketene dithioacetal with the dianion of a ketone, generated using a strong base like sodium hydride, leads to the formation of substituted phenols. rsc.org The restricted spatial geometry of cyclic ketene dithioacetals like this compound can favor these reactions and lead to better product yields compared to their acyclic counterparts. rsc.orgorganic-chemistry.org

While specific examples for this compound in Diels-Alder reactions ([4+2] cycloadditions) are not extensively documented, ketene dithioacetals, in general, can act as dienophiles, particularly when activated by electron-withdrawing groups. The reactivity in such reactions would depend on the nature of the diene partner.

| Annulation Type | Reactant Partner | Key Intermediate | Product | Reference |

| [3+3] Cycloaromatization | Ketone Dianion | Michael adduct followed by intramolecular cyclization | Substituted Phenol | rsc.org |

Interconversion and Isomerization Phenomena

Thermal and Acid/Base Catalyzed Rearrangements

Ketene dithioacetals can undergo various isomerization and rearrangement reactions under thermal or catalytic conditions. While specific studies on the thermal rearrangement of this compound are limited, analogous systems provide insights into potential transformations. For instance, thermal decomposition of cyclohexanone itself can lead to isomerization to its enol form followed by retro-Diels-Alder reactions.

Acid-catalyzed hydrolysis of the dithiolane moiety is a common transformation, leading to the corresponding β-keto aldehyde or carboxylic acid derivative. This reaction proceeds via protonation of one of the sulfur atoms, followed by nucleophilic attack of water and subsequent ring opening.

Base-catalyzed rearrangements of α-oxo ketene dithioacetals have been reported. These can involve intramolecular migrations of the alkylthio groups. For example, treatment of related α-oxo ketene dithioacetals with a strong base like sodium hydride can induce rearrangements, although the specific outcome can be highly dependent on the substrate structure and reaction conditions.

Role as a Synthetic Intermediate and Building Block

This compound serves as a valuable precursor for the synthesis of more complex molecular architectures, including various heterocyclic compounds.

Formation of Cyclic δ-Lactams and δ-Lactones

The versatile reactivity of this compound allows for its conversion into cyclic δ-lactams and δ-lactones, which are important structural motifs in many biologically active molecules. The general strategy involves the modification of the cyclohexanone ring and subsequent cyclization. For example, introduction of a nitrogen-containing functional group at an appropriate position on the cyclohexane ring, followed by intramolecular cyclization, can lead to the formation of a δ-lactam.

Similarly, oxidative cleavage of the cyclohexanone ring or other ring-expansion strategies can be employed to generate a precursor that can undergo lactonization to form a δ-lactone. While the direct conversion of this compound to these specific heterocycles is not extensively detailed in readily available literature, the known reactivity of ketene dithioacetals and cyclohexanone derivatives provides a conceptual framework for such transformations.

Precursor for Advanced Organic Structures

The utility of this compound extends to the synthesis of a variety of advanced organic structures. The dithioacetal group can be seen as a masked carbonyl group, which can be unmasked under specific conditions. This allows for selective reactions at other parts of the molecule before revealing the carbonyl functionality.

Mechanistic Postulations and Reaction Pathway Elucidation of this compound

The reactivity of this compound is governed by the electronic interplay between the cyclohexanone ring and the dithiolane moiety. The core structure can be described as a ketene dithioacetal fused to an α,β-unsaturated ketone system. This arrangement presents multiple electrophilic sites, making the molecule susceptible to attack by various nucleophiles. Mechanistic interpretations of its reactions, therefore, often revolve around predicting the regioselectivity of nucleophilic additions.

The primary electrophilic centers in this compound are the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The dithiolane group, with its sulfur atoms, can also influence the electronic distribution within the molecule. Consequently, two principal reaction pathways are generally postulated for nucleophilic attacks: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.

In a 1,4-conjugate addition, a nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate. pressbooks.pub This enolate is stabilized by resonance, with the negative charge delocalized across the oxygen and α-carbon atoms. Subsequent protonation of the enolate at the α-carbon yields the saturated product. libretexts.org This pathway is often favored by "soft" nucleophiles.

Conversely, a 1,2-addition involves the direct attack of a nucleophile on the carbonyl carbon. rsc.org This pathway is typically favored by "hard" nucleophiles, such as organolithium reagents or Grignard reagents, and is often kinetically controlled due to the significant partial positive charge on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The competition between these two pathways is a central theme in understanding the reactivity of α,β-unsaturated ketones. masterorganicchemistry.com

Another potential reaction pathway for this compound and similar ketene dithioacetals involves a [3+3] cyclization reaction with ketone enolates. In this mechanism, the ketone enolate acts as a nucleophile, initiating a Michael addition to the ketene dithioacetal. nih.gov This is followed by an intramolecular cyclization and subsequent elimination to form a new six-membered ring. nih.gov

Computational Support for Proposed Mechanisms

While specific computational studies on this compound are not extensively documented in the literature, the principles of computational chemistry are widely applied to elucidate the mechanisms of similar reactions, such as the Michael addition to cyclohexanone derivatives. nih.gov Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction pathways, transition states, and the energetics of competing mechanisms. nih.govacademie-sciences.fr

For the nucleophilic addition to α,β-unsaturated systems, computational models can be used to calculate the activation energies for both the 1,2- and 1,4-addition pathways. By comparing the energy barriers of the respective transition states, a prediction can be made as to which pathway is kinetically favored. Furthermore, the thermodynamic stability of the final products can be assessed to determine the thermodynamically favored outcome.

Theoretical studies on the Michael addition of cyclohexanone with electrophiles like trans-β-nitrostyrene have demonstrated the utility of DFT in mapping out the entire reaction mechanism, including the formation of intermediates and transition states. nih.gov These studies can reveal the influence of catalysts and solvents on the reaction's energetics and stereoselectivity. nih.govacademie-sciences.fr For instance, calculations can show how a catalyst might stabilize a transition state, thereby lowering the activation energy and accelerating the reaction. nih.gov

In the context of this compound, computational analysis could provide insights into how the dithiolane ring affects the electron distribution and the relative electrophilicity of the carbonyl carbon versus the β-carbon. Frontier Molecular Orbital (FMO) theory, often employed in these computational studies, can help rationalize the regioselectivity of nucleophilic attack by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

The following table summarizes key parameters that can be determined through computational studies to support mechanistic postulations for reactions involving structures analogous to this compound.

| Computational Parameter | Significance in Mechanistic Elucidation |

|---|---|

| Activation Energy (ΔG‡) | Determines the kinetic favorability of a reaction pathway. Lower activation energy indicates a faster reaction. Comparison of ΔG‡ for competing pathways (e.g., 1,2- vs. 1,4-addition) predicts the major kinetic product. |

| Reaction Energy (ΔG_rxn) | Indicates the thermodynamic stability of the products relative to the reactants. A more negative ΔG_rxn suggests a more thermodynamically favorable reaction. |

| Transition State Geometry | Provides a three-dimensional picture of the highest energy point along the reaction coordinate, revealing the bonding and breaking of bonds during the reaction. |

| Frontier Molecular Orbital (FMO) Analysis | The energies and spatial distributions of the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack, explaining regioselectivity. |

| Natural Bond Orbital (NBO) Analysis | Can be used to analyze charge distribution and delocalization in reactants, intermediates, and transition states, providing a quantitative measure of electrophilicity and nucleophilicity at different atomic centers. |

By applying these computational methodologies, a deeper and more quantitative understanding of the reaction mechanisms of this compound can be achieved, complementing experimental observations.

Theoretical and Computational Chemistry Studies of 2 1,3 Dithiolan 2 Ylidene Cyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on quantum mechanics, can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(1,3-dithiolan-2-ylidene)cyclohexanone. DFT calculations can be employed to determine the optimized molecular geometry, total energy, and the distribution of electron density.

In a typical DFT study of this molecule, the coordinates of the atoms would be optimized to find the lowest energy conformation. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining reliable results. These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The electronic properties, including the dipole moment and polarizability, can also be computed to understand its interaction with external electric fields.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C=C Bond Length (exocyclic) | ~1.35 Å |

| C=O Bond Length | ~1.22 Å |

| C-S Bond Lengths (dithiolane) | ~1.82 Å |

| Dihedral Angle (Cyclohexanone-Dithiolane) | Variable, depending on conformation |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis can predict its reactivity towards electrophiles and nucleophiles.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In this compound, the extended π-system involving the ketone and the dithiolane moiety is expected to influence the energies and distributions of the frontier orbitals. The HOMO is likely to be localized on the electron-rich dithiolane and the exocyclic double bond, while the LUMO may be centered on the carbonyl group and the conjugated system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in terms of atomic and bond orbitals. For this compound, NBO analysis can quantify the extent of electron delocalization and the stability arising from these interactions.

Table 3: Illustrative NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) S | π(C=C) | ~15-20 |

| LP(2) O | π(C=C) | ~2-5 |

| π(C=C) | π*(C=O) | ~20-25 |

Conformational Landscape Exploration and Energy Minima

For cyclohexanone (B45756) derivatives, the chair conformation is often the most stable. acs.orgyoutube.com However, the bulky dithiolane substituent and the exocyclic double bond can introduce steric strain and torsional effects that may favor other conformations. A systematic conformational search, followed by geometry optimization and frequency calculations at a reliable level of theory (e.g., DFT), would be necessary to determine the global minimum and the relative energies of other low-energy conformers. The results of such a study would be crucial for understanding the molecule's behavior in solution and its ability to interact with other molecules.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts can be predicted and compared with experimental data. This can aid in the assignment of complex spectra and provide confidence in the determined structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. Comparing the computed IR spectrum with the experimental one can help in identifying the functional groups present and confirming the molecule's structure. openaccesspub.orgunito.itamanote.comnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.delakeheadu.camdpi.comacs.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, with its conjugated system, TD-DFT can predict the wavelength of maximum absorption (λmax), which is related to the color of the compound and its photochemical properties.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=O) | ~190-200 ppm |

| ¹H NMR | Chemical Shift (vinylic H) | ~5.5-6.5 ppm |

| IR | Stretching Frequency (C=O) | ~1680-1700 cm⁻¹ |

| UV-Vis | λmax | ~280-320 nm |

Reaction Mechanism Simulations and Transition State Analysis

Ketene (B1206846) dithioacetals are versatile intermediates in organic synthesis. researchgate.netnih.govkyoto-u.ac.jpresearchgate.netsemanticscholar.org Computational methods can be used to study the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. Transition state theory can then be used to calculate the reaction rate constant. Such simulations can provide detailed insights into the reaction pathway, including the synchronicity of bond-forming and bond-breaking processes. For example, in a cycloaddition reaction involving the exocyclic double bond, computational studies could determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Charge Distribution and Electronic Delocalization Studies

Theoretical and computational chemistry studies provide significant insights into the electronic structure of this compound. The arrangement of the α,β-unsaturated ketone system in conjugation with the ketene dithioacetal moiety results in a unique electronic environment characterized by significant charge polarization and electron delocalization. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are standard tools used to investigate these properties. uni-muenchen.deresearchgate.net

The core structure features a conjugated π-system extending over the oxygen, the carbonyl carbon, the exocyclic double bond, and the dithiolane group. The electronegativity differences between atoms and the presence of lone pairs on the sulfur and oxygen atoms are the primary drivers of the molecule's electronic characteristics.

Charge Distribution Findings

The distribution of atomic charges is a fundamental aspect of understanding a molecule's reactivity, polarity, and intermolecular interactions. In this compound, a significant polarization is expected due to the electron-withdrawing nature of the carbonyl group and the electron-donating capacity of the sulfur atoms in the dithiolane ring.

Computational analyses, such as Mulliken or Natural Population Analysis (NPA), are employed to assign partial charges to each atom. uni-muenchen.de These calculations typically reveal:

A substantial negative charge on the highly electronegative oxygen atom of the carbonyl group.

A corresponding positive charge on the adjacent carbonyl carbon atom.

The sulfur atoms of the dithiolane ring, being less electronegative than oxygen but capable of donating electron density, typically carry a slight negative or near-neutral charge, while influencing the charge on adjacent carbon atoms.

The carbon atom of the exocyclic double bond attached to the dithiolane ring (the ketene dithioacetal carbon) is expected to be more electron-rich than the other vinylic carbon.

These charge distributions are critical for predicting sites of nucleophilic or electrophilic attack. The polarized C=O bond and the electron-rich exocyclic double bond are key features of the molecule's reactivity.

Illustrative Atomic Charges from Computational Analysis

The following table represents typical charge distribution data that would be obtained from a Natural Population Analysis (NPA) for this compound, illustrating the expected polarization.

| Atom | Typical Natural Atomic Charge (e) |

| Carbonyl Oxygen (O) | -0.55 to -0.65 |

| Carbonyl Carbon (C=O) | +0.60 to +0.70 |

| Vinylic Carbon (α to C=O) | -0.15 to -0.25 |

| Dithioacetal Carbon (C=C) | +0.10 to +0.20 |

| Sulfur (S) | -0.05 to +0.05 |

Note: The values presented are illustrative and represent typical results from quantum chemical calculations for similar structures. Specific values depend on the level of theory and basis set used.

Electronic Delocalization

Electronic delocalization, or the spreading of electron density over multiple atoms, is a key feature of this compound. This delocalization occurs through the conjugated π-system and is significantly influenced by the sulfur atoms of the dithiolane ring.

Natural Bond Orbital (NBO) analysis is a powerful method to quantify the extent of this delocalization by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgwisc.edu The most significant delocalization effect in this molecule is the hyperconjugation involving the lone pairs of the sulfur atoms and the π-system of the enone.

Key findings from NBO analysis of similar systems include:

p-π Conjugation: The lone pair orbitals (n) on the sulfur atoms act as donors, delocalizing electron density into the antibonding π* orbitals of the C=C and C=O bonds. This interaction is characteristic of ketene dithioacetals and contributes to the stability of the molecule. researchgate.net

π-π Interactions:* Strong delocalization occurs along the π-conjugated backbone, from the exocyclic double bond to the carbonyl group. This is evidenced by significant stabilization energies (E2) between the π(C=C) and π*(C=O) orbitals.

These delocalization effects result in a hybrid resonance structure, where electron density is shared across the O=C–C=C–S system. This reduces the double-bond character of the carbonyl and exocyclic alkene bonds while increasing the single-bond character, which can be observed in calculated bond lengths.

Illustrative NBO Donor-Acceptor Interactions

The table below shows representative donor-acceptor interactions and their second-order perturbation stabilization energies (E2), which quantify the strength of electronic delocalization.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(S) | π(C=C) | 15 - 25 | Sulfur lone pair donation |

| π(C=C) | π(C=O) | 20 - 30 | π-conjugation |

| n(O) | σ*(C-C) | 2 - 5 | Carbonyl lone pair delocalization |

Note: These values are representative examples for conjugated ketene dithioacetal systems to illustrate the output of an NBO analysis. The magnitude of E(2) is proportional to the extent of delocalization. uba.ar

Derivatives and Analogues of 2 1,3 Dithiolan 2 Ylidene Cyclohexanone

Synthesis of Substituted 2-(1,3-Dithiolan-2-ylidene)cyclohexanone Analogues

The synthesis of substituted analogues of this compound can be achieved through various established methods for creating ketene (B1206846) dithioacetals. A common and effective approach involves the reaction of a substituted cyclohexanone (B45756) with carbon disulfide in the presence of a strong base, followed by alkylation with a suitable dihaloalkane.

A general synthetic route begins with the deprotonation of the α-carbon of a substituted cyclohexanone using a strong base like sodium tert-butoxide. This is followed by the addition of carbon disulfide and subsequent alkylation with an appropriate dihaloalkane, such as 1,2-dichloroethane (B1671644), to form the dithiolane ring. This one-pot synthesis method is efficient for producing a variety of substituted ketene dithioacetals. researchgate.net

For instance, the synthesis of α-aroyl ketene dithioacetals can be accomplished using substituted acetophenones as starting materials. ijrpc.com The process involves the use of a strong base to facilitate the reaction with carbon disulfide, followed by the addition of methyl iodide. ijrpc.com

The versatility of ketene dithioacetals as intermediates in organic synthesis allows for the construction of diverse molecular scaffolds. ijrpc.comresearchgate.net The functionalization of these compounds is a key strategy for developing new and useful building blocks in synthetic chemistry. nih.gov

Below is a representative table of substituted cyclohexanone derivatives that can be used as precursors for the synthesis of analogues of this compound.

| Substituent on Cyclohexanone Ring | Potential Synthetic Method | Reference |

|---|---|---|

| Methyl | Reaction with CS2 and 1,2-dihaloethane in the presence of a base | organic-chemistry.org |

| Phenyl | Photocatalyzed annulation reactions | nih.gov |

| Methoxy | Standard ketene dithioacetal synthesis protocols | ijrpc.com |

| Halogen (Cl, Br) | Base-mediated reaction with CS2 and subsequent alkylation | ijrpc.com |

Comparative Reactivity and Structural Studies of Analogues

The reactivity and structural characteristics of this compound analogues are significantly influenced by the nature and position of substituents on the cyclohexanone ring. These substituents can alter the electronic properties of the molecule, thereby affecting its reactivity towards electrophiles and nucleophiles.

Substituents on the cyclohexanone ring can exert both inductive and resonance effects, which in turn modify the electron density distribution within the molecule. Electron-donating groups (EDGs) increase the electron density on the exocyclic double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the double bond less reactive towards electrophiles but potentially more susceptible to nucleophilic attack at other sites.

A study on the reactivity of benzo-1,2-dithiolan-3-one 1-oxides, which share the dithiolane ring system, demonstrated that substituents significantly affect their reactivity. nih.govcuny.edu The reaction was facilitated by reducing the electron density at the para position or by placing substituents with lone pair electrons ortho to the dithiolanone-oxide reaction center, indicating that both through-bond and through-space effects are important. nih.govcuny.edu

The following table summarizes the expected effects of different types of substituents on the reactivity of this compound analogues.

| Substituent Type | Example | Effect on Electron Density of C=C bond | Predicted Effect on Reactivity towards Electrophiles | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH3, -CH3 | Increase | Increase | dntb.gov.ua |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -Cl | Decrease | Decrease | dntb.gov.ua |

Expansion to Other Ketene Dithioacetal Systems

The five-membered dithiolane ring and the six-membered dithiane ring are the most common cyclic dithioacetals used in organic synthesis. organic-chemistry.org Both can be prepared from carbonyl compounds by reaction with the appropriate dithiol (1,2-ethanedithiol for dithiolanes and 1,3-propanedithiol (B87085) for dithianes) in the presence of an acid catalyst. organic-chemistry.org

While both serve as effective protecting groups for carbonyls and as versatile synthetic intermediates, there are subtle differences in their stability and reactivity. organic-chemistry.orgacs.org Dithianes are generally more stable than dithiolanes under certain conditions. The choice between a dithiolane and a dithiane derivative can influence the stereochemical outcome of subsequent reactions due to their different ring conformations. uwindsor.ca The 1,3-dithiane (B146892) ring preferentially adopts a chair conformation, similar to cyclohexane (B81311). thieme-connect.de

Beyond dithioacetals, other heterocyclic ketene acetals such as dioxolanes and oxathiolanes are also important in organic synthesis. These analogues are formed by replacing one or both sulfur atoms with oxygen.

Dioxolanes : These are prepared from the reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.org 1,3-dioxolanes are widely used as protecting groups for aldehydes and ketones. wikipedia.orgnih.gov They are generally stable under basic and neutral conditions but are readily cleaved by acid hydrolysis. The dioxolane ring is a common structural motif in many biologically active compounds. nih.gov

Oxathiolanes : These contain one oxygen and one sulfur atom in the five-membered ring and are formed from a carbonyl compound and 2-mercaptoethanol. organic-chemistry.org They offer a balance of properties between dithiolanes and dioxolanes.

The reactivity of these heterocyclic ketene acetals varies with the heteroatoms present. The oxygen atoms in dioxolanes make the acetal (B89532) carbon more electrophilic compared to the corresponding dithiolane. This difference in electronic properties can be exploited in synthetic strategies.

The following table provides a comparison of these related heterocyclic systems.

| Heterocycle | Heteroatoms | Common Precursors | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dithiolane (B1216140) | S, S | 1,2-Ethanedithiol (B43112) | Stable protecting group, versatile synthetic intermediate | organic-chemistry.org |

| 1,3-Dithiane | S, S | 1,3-Propanedithiol | Generally more stable than dithiolanes, used in umpolung chemistry | organic-chemistry.orguwindsor.ca |

| 1,3-Dioxolane | O, O | Ethylene glycol | Common protecting group for carbonyls, acid-labile | wikipedia.orgnih.gov |

| 1,3-Oxathiolane | O, S | 2-Mercaptoethanol | Intermediate properties between dithiolanes and dioxolanes | organic-chemistry.org |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of 1,3-dithiolanes, the core structure of the target compound, has traditionally relied on Brønsted or Lewis acid catalysts. organic-chemistry.org However, ongoing research is geared towards developing more efficient, selective, and sustainable catalytic systems. Future work is expected to focus on several key areas:

Organocatalysis: The exploration of metal-free organocatalysts for dithioacetalization reactions is a growing field. caltech.edu These catalysts offer the advantages of lower toxicity, reduced cost, and milder reaction conditions compared to their metal-based counterparts.

Reusable and Solid-Supported Catalysts: To improve the sustainability and economic viability of synthesis, research into recyclable catalysts is crucial. Systems like tungstate (B81510) sulfuric acid and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) have shown promise for 1,3-dithiolane (B1216140) formation under solvent-free conditions, offering high efficiency and simple work-up procedures. organic-chemistry.orgresearchgate.net

Chemoselective Catalysis: Developing catalysts that can selectively protect one carbonyl group in the presence of others is a significant challenge. Catalysts like organotin triflates and yttrium triflate have demonstrated high chemoselectivity in the thioacetalization of aldehydes over ketones, a principle that could be refined for more complex substrates. organic-chemistry.orgacs.org

Nickel-Catalyzed Transformations: Recent advances have shown that ketene (B1206846) dithioacetals can serve as sulfide (B99878) donors in nickel-catalyzed cross-coupling reactions to form a variety of thioethers. acs.org This opens up new avenues for transforming the 2-(1,3-dithiolan-2-ylidene)cyclohexanone scaffold into more complex molecules without the need for odorous thiols. acs.org

| Catalyst System | Type | Key Advantages | Relevant Transformation |

|---|---|---|---|

| Organotin Triflate | Lewis Acid | High chemoselectivity for aldehydes vs. ketones. acs.org | 1,3-Dithiolane Formation |

| Yttrium Triflate | Lewis Acid | Efficient conversion of carbonyls; high chemoselectivity. organic-chemistry.org | 1,3-Dithiolane Formation |

| Tungstate Sulfuric Acid (TSA) | Solid Acid | Reusable, solvent-free conditions, high yields. researchgate.net | 1,3-Dithiolane Formation |

| HClO₄-SiO₂ | Solid Acid | Extremely efficient, reusable, solvent-free at room temp. organic-chemistry.org | 1,3-Dithiolane Formation |

| LiOH·H₂O | Base | Green catalyst, mild conditions. growingscience.com | Ketene Dithioacetal Synthesis |

| Nickel Complexes | Transition Metal | Enables C-S cross-coupling transformations. acs.org | Thioether Synthesis |

Exploration of Advanced Materials Applications (excluding biological/medical)

The unique electronic and structural properties of the 2-ylidene-1,3-dithiolane moiety make it a promising candidate for advanced materials. While biological applications are excluded from this discussion, significant potential exists in other areas:

Optical and Electronic Materials: Five-membered 1,3-dithia heterocycles are known to be structural components of compounds with important electronic and optical properties. researchgate.net Derivatives containing the 2-ylidene-1,3-dithiole fragment can absorb in the near-UV and visible regions and exhibit high stability, making them suitable for creating materials for optical data storage and UV-protective coatings. researchgate.net

Corrosion Inhibitors: Ketene dithioacetal derivatives have demonstrated significant efficacy as corrosion inhibitors for metals like stainless steel in acidic environments. jecst.orgkoreascience.krjecst.orgscispace.com The presence of sulfur heteroatoms and π-electrons in their structure facilitates adsorption onto the metal surface, forming a protective film that blocks active corrosion sites. jecst.orgjecst.org Research has shown that compounds like 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, a structurally similar compound, can achieve inhibition efficiencies of over 94%. jecst.org

Coordination Polymers and Networks: The sulfur atoms within the dithiolane ring can act as ligands, coordinating with metal ions. This creates opportunities for designing novel coordination polymers and metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, or as sensory materials.

| Application Area | Underlying Property | Potential Use | Supporting Evidence |

|---|---|---|---|

| Optical Materials | UV-Vis Absorption, Stability | Optical data storage, UV-protective coatings. | Related 2-ylidene-1,3-dithiole compounds show desired properties. researchgate.net |

| Corrosion Inhibition | Adsorption via S atoms and π-electrons | Protecting stainless steel and other metals in acidic media. | Ketene dithioacetals show >94% inhibition efficiency. jecst.orgkoreascience.kr |

| Coordination Polymers | Ligand properties of sulfur atoms | Catalysis, gas storage, sensory materials. | Dithiolane derivatives can form complexes with metal ions. |

Integration with Flow Chemistry and Automated Synthesis

The shift towards more efficient, safer, and reproducible chemical manufacturing has spurred interest in continuous flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. researchgate.netnih.gov

The application of flow chemistry to the synthesis and transformation of dithiolane derivatives is an emerging research area. For instance, the gas-phase conversion of 1,3-dithiolane-2-thione to 1,3-dithiolan-2-one has been successfully demonstrated using a packed-bed reactor under atmospheric pressure flow conditions. This process highlights the potential for cleaner reactions with easier product isolation.

Future research will likely focus on developing multi-step, fully automated flow syntheses for compounds like this compound. Automated platforms can screen and optimize reaction parameters such as temperature, stoichiometry, and residence time, leading to higher yields and purity. nih.gov The integration of in-line analysis (e.g., LC-MS, NMR) would allow for real-time monitoring and optimization, accelerating the discovery and production of new derivatives. nih.gov Cartridge-based automated synthesizers, which use pre-packaged reagents for common reactions, could also be adapted for the streamlined production of heterocyclic compound libraries, including dithiolane derivatives. youtube.com

Deeper Computational Insights into Complex Reaction Dynamics

Computational chemistry provides a powerful lens for understanding the intricate details of chemical structures and reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. scielo.br For this compound and related ketene dithioacetals, future computational studies are poised to make significant contributions.

Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of synthetic reactions. This allows researchers to elucidate reaction mechanisms, identify transition states, and predict the regioselectivity and stereoselectivity of transformations. scielo.bracs.org Such studies can explain, for example, why certain isomers are preferentially formed or how a catalyst influences the reaction pathway. acs.org

Electronic and Spectroscopic Properties: DFT and Time-Dependent DFT (TD-DFT) methods are invaluable for calculating electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and for predicting spectroscopic properties (UV-Vis, IR, NMR). researchgate.netmdpi.comnih.gov This information is critical for designing molecules with specific optical or electronic characteristics for materials science applications.

Intermolecular Interactions: Advanced computational techniques, such as Hirshfeld surface analysis, can be used to visualize and quantify the intermolecular interactions that govern the crystal packing of these molecules. Understanding these non-covalent forces is essential for crystal engineering and the design of materials with desired solid-state properties.

By combining computational predictions with experimental validation, researchers can accelerate the design of novel synthetic routes, predict the properties of new derivatives, and gain a more profound understanding of the fundamental chemical dynamics of this compound. scielo.br

Q & A

Basic Research Question

- ¹H NMR : The dithiolane ring protons (e.g., -S-C-S-) appear as singlet signals between δ 3.5–4.5 ppm, while the cyclohexanone carbonyl group (C=O) deshields adjacent protons, causing splitting patterns in δ 1.5–2.5 ppm .

- IR : Strong absorption bands at ~1680–1720 cm⁻¹ confirm the ketone group, while S-S stretching vibrations appear near 600–700 cm⁻¹ .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₉H₁₀OS₂ for the parent compound). Fragmentation patterns help identify dithiolane ring cleavage (e.g., loss of S₂CH₂).

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level can predict the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and charge distribution . For example:

- HOMO-LUMO gap : A narrow gap (~3–4 eV) suggests high reactivity, particularly in nucleophilic additions at the dithiolane ring.

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., sulfur atoms) and electrophilic sites (e.g., carbonyl carbon).

- Transition state analysis : Models reaction pathways for ring-opening or [4+2] cycloadditions.

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The dithiolane ring introduces steric hindrance and electron-withdrawing effects, which modulate reactivity:

- Steric effects : Bulky substituents on the cyclohexanone ring (e.g., methyl groups) reduce accessibility to the carbonyl group, slowing nucleophilic attacks .

- Electronic effects : The electron-deficient dithiolane ring enhances electrophilicity at the sulfur atoms, facilitating ligand exchange in metal-catalyzed reactions (e.g., Pd-catalyzed C-S bond activation) .

Controlled experiments with substituent variations (e.g., halogenated vs. alkylated derivatives) can isolate these effects .

What strategies mitigate data contradictions in characterizing dithiolane-cyclohexanone hybrids?

Advanced Research Question

Contradictions often arise from:

- Polymorphism : X-ray crystallography resolves discrepancies between predicted and observed melting points or solubility .

- Dynamic equilibrium : NMR variable-temperature studies detect tautomerization (e.g., keto-enol shifts) in solution .

- Impurity profiling : LC-MS or GC-MS identifies side products (e.g., oxidized dithiolane rings) that skew analytical data .

What are the applications of this compound in materials science?

Basic Research Question

This compound serves as:

- Ligand precursor : Its sulfur-rich structure chelates metals (e.g., Cu, Fe) for catalytic systems .

- Polymer modifier : Incorporation into polyurethanes or epoxy resins enhances thermal stability via sulfur cross-linking .

- Nonlinear optical (NLO) material : The conjugated system (C=O and dithiolane) exhibits hyperpolarizability in DFT studies, suggesting utility in photonic devices .

How does the compound’s stability under oxidative or thermal stress impact experimental design?

Advanced Research Question

- Thermal stability : TGA data (e.g., onset decomposition at ~200°C) guide reaction temperature limits .

- Oxidative sensitivity : The dithiolane ring oxidizes to disulfides in air, requiring inert atmospheres (N₂/Ar) for synthesis .

- Storage : Lyophilization and storage at –20°C in amber vials prevent degradation.

What in silico tools predict the biological activity of dithiolane-cyclohexanone derivatives?

Advanced Research Question

- Molecular docking : Targets enzymes like glutathione reductase (PDB ID: 1GRE) to assess antioxidant potential .

- ADMET prediction : Software like SwissADME evaluates bioavailability, with LogP values >3 indicating high lipophilicity and potential blood-brain barrier penetration .

- QSAR models : Correlate structural features (e.g., sulfur count) with antimicrobial activity against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.